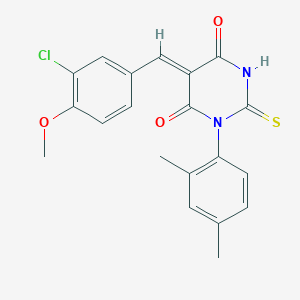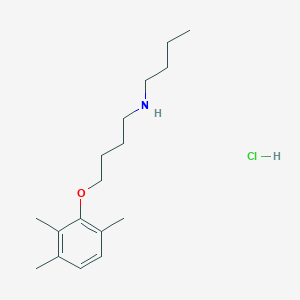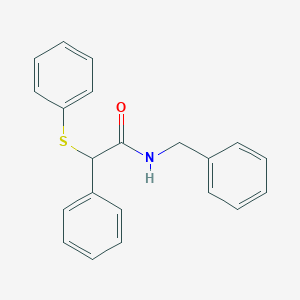![molecular formula C22H24N2O4S2 B5142738 4-[benzyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5142738.png)
4-[benzyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[benzyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as BFA, is a small molecule inhibitor that targets the Golgi complex and disrupts protein trafficking.
Mecanismo De Acción
4-[benzyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide targets the Golgi complex, which is responsible for protein trafficking and sorting. This compound disrupts the structure of the Golgi complex, leading to the accumulation of proteins in the endoplasmic reticulum and inhibition of protein secretion. This disruption of protein trafficking can lead to cell death in cancer cells, making this compound a potential chemotherapeutic agent.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. However, this compound has also been found to have toxic effects on normal cells, making it important to carefully evaluate its use in therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[benzyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide is a valuable tool for studying protein trafficking and Golgi function in cells. Its ability to selectively inhibit protein trafficking makes it a useful tool for studying the effects of protein mislocalization on cellular processes. However, this compound can be toxic to cells at high concentrations, making it important to carefully control its use in lab experiments.
Direcciones Futuras
There are several future directions for 4-[benzyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide research. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the use of this compound in combination with other chemotherapeutic agents to enhance their efficacy. In addition, this compound could be used to study the effects of protein trafficking in other cellular processes, such as autophagy and secretion.
Conclusion
In conclusion, this compound, or this compound, is a small molecule inhibitor that has potential therapeutic applications in cancer research, neurodegenerative diseases, and infectious diseases. This compound targets the Golgi complex and disrupts protein trafficking, leading to cell death in cancer cells. While this compound has limitations due to its toxicity, it is a valuable tool for studying protein trafficking and has several future directions for research.
Métodos De Síntesis
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide involves the reaction of 4-aminobenzamide with benzyl bromide and methylsulfonyl chloride to form 4-benzylamino-N-methylsulfonylbenzamide. This intermediate is then reacted with 2-(2-furylmethylthio)ethylamine to form the final product, this compound. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-[benzyl(methylsulfonyl)amino]-N-{2-[(2-furylmethyl)thio]ethyl}benzamide has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to enhance the cytotoxic effects of other chemotherapeutic agents. In addition to cancer research, this compound has been studied for its potential applications in neurodegenerative diseases and infectious diseases.
Propiedades
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-30(26,27)24(16-18-6-3-2-4-7-18)20-11-9-19(10-12-20)22(25)23-13-15-29-17-21-8-5-14-28-21/h2-12,14H,13,15-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSUOBIRGVLMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NCCSCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5142658.png)
![1,3,4,6-tetra-O-acetyl-2-[(2-chlorobenzoyl)amino]-2-deoxyhexopyranose](/img/structure/B5142664.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5142670.png)
![(2-aminoethyl){2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl}amine](/img/structure/B5142677.png)
![N-{1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5142679.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5142700.png)
![2,2'-(1,4-piperazinediyl)bis[N-(4-acetylphenyl)acetamide]](/img/structure/B5142710.png)

![1-{2-[2-(2,6-diisopropylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B5142715.png)

![2-[(2-fluorobenzyl)thio]-4,5-dimethyl-1H-benzimidazole](/img/structure/B5142729.png)
![1,3-dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B5142735.png)
![ethyl 4-({[2-(2-methylphenoxy)-3-pyridinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5142748.png)